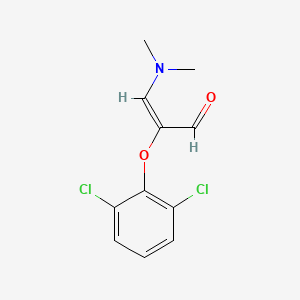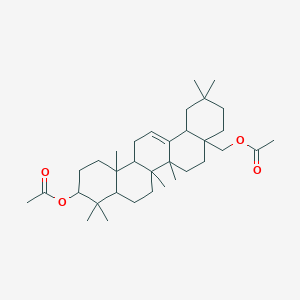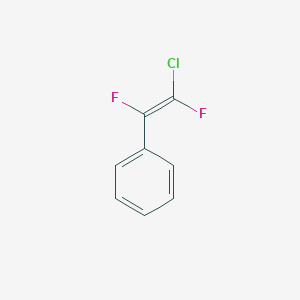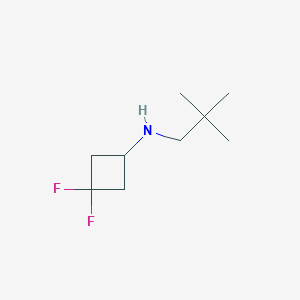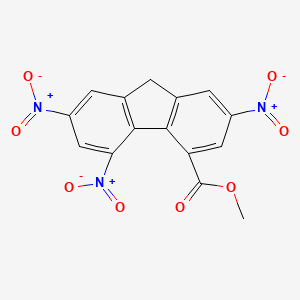
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a fluorene core, with a methyl ester functional group at the carboxylate position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate typically involves the nitration of fluorene derivatives. One common method includes the nitration of 9H-fluorene-4-carboxylic acid followed by esterification to introduce the methyl ester group. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration and esterification steps are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as explosives and dyes, due to its high reactivity and stability
Wirkmechanismus
The mechanism of action of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and the formation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,5,7-trinitrofluoren-9-one-4-carboxylate
- Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate
- 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
Uniqueness
Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is unique due to its specific arrangement of nitro groups and the presence of a methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
164297-32-9 |
|---|---|
Molekularformel |
C15H9N3O8 |
Molekulargewicht |
359.25 g/mol |
IUPAC-Name |
methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate |
InChI |
InChI=1S/C15H9N3O8/c1-26-15(19)11-5-9(16(20)21)3-7-2-8-4-10(17(22)23)6-12(18(24)25)14(8)13(7)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
LPEVCHMOSUMYEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


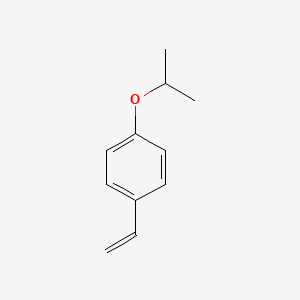

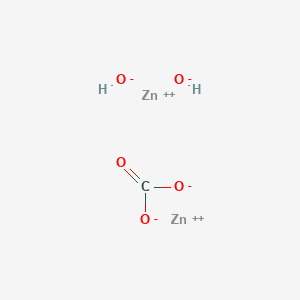
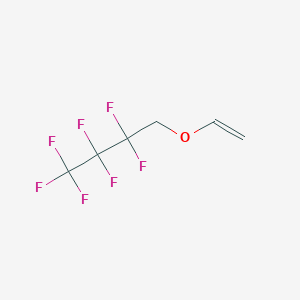



![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
